Human CXCR4 Species Selectivity: Pentixafor vs. CPCR4.3 Cross-Species Ligand
Pentixafor demonstrates pronounced selectivity for the human CXCR4 receptor (hCXCR4) with an IC50 of 42.4 ± 11.6 nM, while showing negligible affinity for murine CXCR4 (mCXCR4) with an IC50 > 1000 nM [1]. This contrasts sharply with the structurally related pentapeptide CPCR4.3, which exhibits high affinity for both hCXCR4 (IC50 = 5.4 ± 1.5 nM) and mCXCR4 (IC50 = 4.9 ± 1.7 nM) [1]. The species selectivity of Pentixafor precludes its use for imaging receptor expression and dynamics in endogenous mouse models of CXCR4-related diseases, whereas CPCR4.3 enables species-independent CXCR4 quantification in murine systems [1].
| Evidence Dimension | Species-specific CXCR4 binding affinity |
|---|---|
| Target Compound Data | Pentixafor: hCXCR4 IC50 = 42.4 ± 11.6 nM; mCXCR4 IC50 > 1000 nM |
| Comparator Or Baseline | CPCR4.3: hCXCR4 IC50 = 5.4 ± 1.5 nM; mCXCR4 IC50 = 4.9 ± 1.7 nM |
| Quantified Difference | Pentixafor shows >23-fold higher IC50 for mCXCR4 compared to hCXCR4; CPCR4.3 shows comparable affinity across species |
| Conditions | Competitive binding assays using CXCR4-expressing Jurkat human T-cell leukemia cells and mCXCR4-transfected CHO cells; [125I]FC131 as radioligand |
Why This Matters
Procurement decisions must account for species compatibility: Pentixafor is validated for human clinical PET imaging but unsuitable for preclinical murine studies; CPCR4.3 should be selected for endogenous mouse model investigations.
- [1] Wester HJ, Keller U, Schottelius M, et al. Validation of [125I]CPCR4.3 as an investigative tool for the sensitive and specific detection of hCXCR4 and mCXCR4 expression in vitro and in vivo. EJNMMI Res. 2019;9(1):75. View Source
